molecular formula C7H11ClO B8762319 3-Ethylcyclobutanecarboxylic acid chloride

3-Ethylcyclobutanecarboxylic acid chloride

Cat. No.: B8762319
M. Wt: 146.61 g/mol
InChI Key: PXCMZBDFAWHSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylcyclobutanecarboxylic acid chloride is an organic compound with the molecular formula C7H11ClO. It is a derivative of cyclobutanecarbonyl chloride, where an ethyl group is attached to the third carbon of the cyclobutane ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethylcyclobutanecarboxylic acid chloride can be synthesized through the chlorination of cyclobutanecarboxylic acid derivatives. One common method involves the reaction of cyclobutanecarboxylic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H12O2+SOCl2C7H11ClO+SO2+HCl\text{C}_7\text{H}_{12}\text{O}_2 + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_{11}\text{ClO} + \text{SO}_2 + \text{HCl} C7​H12​O2​+SOCl2​→C7​H11​ClO+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of cyclobutanecarbonylchloride, 3-ethyl- typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethylcyclobutanecarboxylic acid chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: It can be reduced to cyclobutanecarbonyl, 3-ethyl- alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: It can hydrolyze in the presence of water to form cyclobutanecarboxylic acid, 3-ethyl-.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Reducing Agents: Lithium aluminum hydride (LiAlH4).

    Hydrolysis Conditions: Aqueous acidic or basic conditions.

Major Products Formed

    Amides: Formed from reaction with amines.

    Esters: Formed from reaction with alcohols.

    Thioesters: Formed from reaction with thiols.

    Alcohols: Formed from reduction reactions.

    Carboxylic Acids: Formed from hydrolysis.

Scientific Research Applications

3-Ethylcyclobutanecarboxylic acid chloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various cyclobutane derivatives.

    Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Utilized in the development of drug candidates and medicinal chemistry research.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclobutanecarbonylchloride, 3-ethyl- involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific reactions and applications. For example, in medicinal chemistry, it may be used to modify drug molecules to enhance their pharmacological properties.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanecarbonylchloride: The parent compound without the ethyl group.

    Cyclopropanecarbonylchloride: A smaller ring analog.

    Cyclopentanecarbonylchloride: A larger ring analog.

Uniqueness

3-Ethylcyclobutanecarboxylic acid chloride is unique due to the presence of the ethyl group, which can influence its reactivity and the properties of the resulting derivatives. This structural variation allows for the exploration of different chemical spaces and the development of novel compounds with potentially unique biological activities.

Properties

Molecular Formula

C7H11ClO

Molecular Weight

146.61 g/mol

IUPAC Name

3-ethylcyclobutane-1-carbonyl chloride

InChI

InChI=1S/C7H11ClO/c1-2-5-3-6(4-5)7(8)9/h5-6H,2-4H2,1H3

InChI Key

PXCMZBDFAWHSSX-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C1)C(=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.3 g (0.027 mole) of 3-ethylcyclobutanecarboxylic acid (prepared in 1E) and 9.4 g (5.7 ml, 0.080 mole) of thionyl chloride was prepared and allowed to stir at room temperature for about 15 hr. Excess thionyl chloride was removed by distillation at atmospheric pressure. The residue was distilled at reduced pressure to yield 2.4 g of the title compound having the following physical characteristics:
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One

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